



LC-MS/MS method for 5-Carboxy-2-pentencyl-CoA detection

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Compound of Interest		
Compound Name:	5-Carboxy-2-pentenoyl-CoA	
Cat. No.:	B1239229	Get Quote

An LC-MS/MS method for the sensitive and selective quantification of **5-Carboxy-2-pentenoyl-CoA** is crucial for researchers in metabolic studies and drug development. This application note details a robust protocol for the detection of this specific medium-chain acyl-CoA in biological matrices. The methodology presented here is adapted from established techniques for short and medium-chain acyl-CoA analysis, ensuring high sensitivity and reproducibility.

Introduction

5-Carboxy-2-pentenoyl-CoA is an intermediate metabolite involved in several metabolic pathways, including the degradation of caprolactam and phenylalanine.[1] As a Coenzyme A (CoA) derivative, it plays a vital role in cellular metabolism, acting as an acyl group carrier.[2][3] Dysregulation of acyl-CoA metabolism is linked to various metabolic and neurodegenerative diseases.[2][4] Therefore, accurate quantification of specific acyl-CoAs like **5-Carboxy-2-pentenoyl-CoA** is essential for understanding disease mechanisms and for the development of therapeutic interventions.

This protocol outlines a complete workflow, from sample preparation to data acquisition, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample cleanup and utilizes Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection.

Analyte Properties

A summary of the key properties for **5-Carboxy-2-pentencyl-CoA** is provided below.



Property	Value	Reference
Chemical Formula	C27H42N7O19P3S	[1]
Average Molecular Weight	893.644 Da	[1]
Monoisotopic Molecular Weight	893.1469 g/mol	[1]
Synonyms	Trans-2,3-Didehydroadipoyl- CoA, Trans-3,4-Dehydroadipyl- CoA	[1]

Experimental Protocols Sample Preparation (Protein Precipitation)

This protocol is designed for cultured cells or tissue homogenates.

Reagents:

- Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) 5-Sulfosalicylic Acid (SSA) in water.[2][5]
- Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample, like C17:0-CoA).[6]
- HPLC-grade water.
- HPLC-grade acetonitrile.

Procedure:

- For cultured cells, aspirate the media and immediately add 1 mL of ice-cold 10% TCA to the plate (e.g., 10 cm dish).[5]
- Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.
- For tissue samples, homogenize the tissue in an appropriate ice-cold buffer.



- Add an equal volume of the homogenate to an ice-cold 10% TCA solution.
- Spike the samples with the internal standard at a known concentration.
- Vortex the mixture vigorously for 30 seconds.
- Incubate on ice for 10 minutes to allow for complete protein precipitation.
- Centrifuge at 17,000 x g for 10 minutes at 4°C.[5]
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen gas.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 25 mM ammonium formate).[7]
- Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following parameters are recommended as a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters



Parameter	Recommended Condition
Column	Reversed-Phase C18 or C8 Column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 μm)[7]
Mobile Phase A	25 mM Ammonium Formate in 98:2 Water:Acetonitrile, pH 8.2[7]
Mobile Phase B	5 mM Ammonium Formate in 2:98 Water:Acetonitrile[7]
Flow Rate	40 μL/min[7]
Column Temperature	40 - 42°C[7]
Autosampler Temperature	4 - 5°C[7]
Injection Volume	2 - 10 μL
Gradient Elution	Time (min)
0.0 - 0.5	_
0.5 - 2.5	_
2.5 - 12.0	_
12.0 - 13.0	_
13.0 - 15.0	_
15.1 - 20.0	

Tandem Mass Spectrometry (MS/MS) Parameters

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[9]



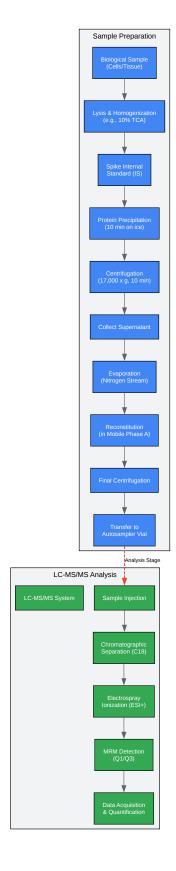
Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition 1 (Quantifier)	Q1: 894.15 m/z -> Q3: 387.1 m/z (or other specific fragment)
MRM Transition 2 (Qualifier)	Q1: 894.15 m/z -> Q3: 428.0 m/z (Adenosine diphosphate fragment)[2][9]
Dwell Time	50 - 100 ms
Collision Energy (CE)	Optimize for specific instrument and transition
Declustering Potential (DP)	Optimize for specific instrument

Note: The precursor ion (Q1) corresponds to [M+H]+ for **5-Carboxy-2-pentenoyl-CoA**. Product ions (Q3) should be empirically determined and optimized using a pure standard.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

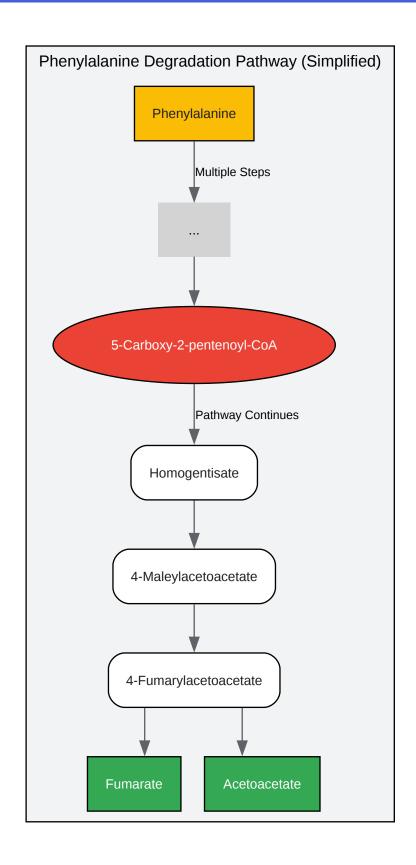




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Caption: Experimental workflow for **5-Carboxy-2-pentenoyl-CoA** analysis.





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Caption: Role of 5-Carboxy-2-pentenoyl-CoA in Phenylalanine Metabolism.



Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of **5-Carboxy-2-pentenoyl-CoA** by LC-MS/MS. The described method, which includes a straightforward sample preparation procedure and highly selective MRM detection, is suitable for researchers and scientists in academic and industrial settings. This approach can be readily adapted to various biological matrices, facilitating further investigation into the metabolic significance of this important acyl-CoA intermediate.

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